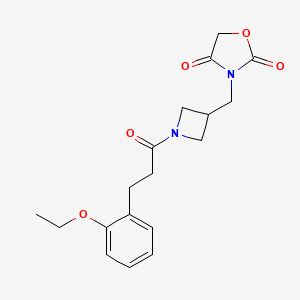

3-((1-(3-(2-Ethoxyphenyl)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Descripción

Propiedades

IUPAC Name |

3-[[1-[3-(2-ethoxyphenyl)propanoyl]azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5/c1-2-24-15-6-4-3-5-14(15)7-8-16(21)19-9-13(10-19)11-20-17(22)12-25-18(20)23/h3-6,13H,2,7-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVCKKXHXNNHMTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CCC(=O)N2CC(C2)CN3C(=O)COC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 3-((1-(3-(2-Ethoxyphenyl)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione involves multiple steps. One common synthetic route starts with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines . Industrial production methods may involve similar multi-step processes, optimized for yield and purity.

Análisis De Reacciones Químicas

3-((1-(3-(2-Ethoxyphenyl)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives, depending on the reagents and conditions used.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine and oxazolidine rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that 3-((1-(3-(2-Ethoxyphenyl)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione exhibits significant antiproliferative effects against various cancer cell lines. Notable findings include:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 4.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 6.0 | Cell cycle arrest |

These results suggest that the compound could serve as a promising candidate for further development in cancer therapy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it possesses bactericidal effects against various strains of bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 15 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays conducted on normal cell lines (e.g., L929 fibroblasts) revealed that while the compound exhibits potent anticancer activity, it shows low cytotoxicity towards normal cells, indicating a favorable therapeutic index. Viability assays demonstrated that at certain concentrations, the compound did not significantly affect normal cell proliferation.

| Cell Line | Viability (%) at IC50 |

|---|---|

| L929 Fibroblasts | >80% |

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The presence of the ethoxyphenyl group enhances lipophilicity and binding affinity to target proteins, while the oxazolidine and azetidine rings contribute to its stability and interaction with biological targets.

Mecanismo De Acción

The mechanism of action of 3-((1-(3-(2-Ethoxyphenyl)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. The compound’s azetidine and oxazolidine rings are believed to play a crucial role in its binding affinity and activity. Pathways involved may include inhibition of specific enzymes or receptors, leading to its observed biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffolds

Oxazolidine-2,4-dione vs. Thiazolidine-2,4-dione

- Structural Differences : Oxazolidine-2,4-dione contains an oxygen atom in the five-membered ring, while thiazolidine-2,4-dione (e.g., compounds in and ) substitutes oxygen with sulfur. This substitution alters electronic properties and hydrogen-bonding capacity.

- Synthetic Routes: Thiazolidine-2,4-dione derivatives are typically synthesized via Knoevenagel condensation (e.g., compound 5g in ), whereas oxazolidine-2,4-dione derivatives may require azetidine functionalization, as seen in .

Pyrrolidine-2,4-dione Derivatives

- Compounds like (Z)-3-[(4-Ethoxyphenyl)(hydroxy)methylidene]-1-isopropylpyrrolidine-2,4-dione () share the 2,4-dione motif but incorporate a pyrrolidine ring.

Substituent Effects on Physicochemical Properties

Arylidene Substituents

- highlights compounds with para-substituted arylidene groups (e.g., 5k : 4-Br, 5i : 4-F, 5m : 4-NMe₂). These substituents modulate lipophilicity (logP) and dipole moments, influencing solubility and bioavailability. For instance, electron-withdrawing groups (e.g., Br, F) increase melting points (e.g., 5k : 198–200°C) compared to electron-donating groups (e.g., 5m : 175–177°C) .

Azetidine vs. Piperidine/Other Amines

- In contrast, piperidine-containing analogs (e.g., ’s spiro compounds) exhibit reduced strain and altered pharmacokinetic profiles .

Spectroscopic and Crystallographic Data

IR and NMR Trends

- Oxazolidine-2,4-dione derivatives show characteristic C=O stretches at ~1750–1800 cm⁻¹ (IR), whereas thiazolidine-2,4-diones exhibit slightly lower frequencies due to sulfur’s electron-donating effects.

- In ¹H NMR , the azetidine methylene protons (CH₂) resonate at δ 3.5–4.0 ppm, distinct from pyrrolidine derivatives (δ 2.5–3.5 ppm) .

Bond Lengths and Hydrogen Bonding

- The C=O bond lengths in the target compound’s oxazolidine-2,4-dione core (~1.22–1.27 Å) align with those in pyrrolidine-2,4-diones (, Table S1). Intramolecular hydrogen bonds (e.g., O1–H1A in ) stabilize enol tautomers, critical for bioactivity .

Antibiotic and Herbicidal Activity

- Pyrrolidine-2,4-diones (e.g., ) demonstrate antibiotic activity via tricarbonylmethane motifs, while oxazolidine-2,4-diones are less explored but may share similar mechanisms. The azetidine substituent in the target compound could enhance penetration into bacterial membranes .

- Thiazolidine-2,4-diones () are associated with antidiabetic and anticancer activity, suggesting divergent applications compared to oxazolidine-based analogs .

Data Tables

Table 1: Comparison of Key Structural and Physical Properties

Actividad Biológica

3-((1-(3-(2-Ethoxyphenyl)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione (CAS Number: 2034544-89-1) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 397.5 g/mol. The structure features an oxazolidine ring fused with an azetidine moiety and an ethoxyphenyl group, which is significant for its biological interactions.

The primary mechanism of action for this compound involves its interaction with tubulin, a critical protein in cell division. It binds to the colchicine-binding site on tubulin, inhibiting its polymerization. This disruption leads to cell cycle arrest and apoptosis in cancer cells, making it a candidate for anticancer therapy.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have shown that it can inhibit the growth of human breast cancer cells (MCF-7), highlighting its potential as an anticancer agent .

Table 1: Anticancer Activity Against Cell Lines

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it possesses bactericidal effects against various strains of bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 12 µg/mL | |

| Escherichia coli | 15 µg/mL | |

| Pseudomonas aeruginosa | 20 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays conducted on normal cell lines (e.g., L929 fibroblasts) revealed that while the compound exhibits potent anticancer activity, it shows low cytotoxicity towards normal cells, indicating a favorable therapeutic index. The viability assays demonstrated that at certain concentrations, the compound did not significantly affect normal cell proliferation .

Table 3: Cytotoxicity Results on L929 Cells

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The presence of the ethoxyphenyl group enhances lipophilicity and binding affinity to target proteins, while the oxazolidine and azetidine rings contribute to its stability and interaction with biological targets .

Q & A

Basic Question

- X-ray crystallography : Resolve the planarity of the oxazolidine-2,4-dione core and spatial arrangement of the 2-ethoxyphenyl group .

- NMR spectroscopy : Use - and -NMR to confirm substituent positions. For example, the ethoxy group’s methyl protons appear as a triplet at ~1.3 ppm, while azetidine protons resonate as multiplets between 3.5–4.5 ppm .

- DFT calculations : Compare computed bond angles/distances with experimental data to validate electronic effects of the electron-withdrawing oxazolidine-dione moiety .

What advanced strategies can resolve contradictions in reported bioactivity data across studies?

Advanced Question

Discrepancies in bioactivity (e.g., enzyme inhibition vs. receptor antagonism) may arise from:

- Substituent electronic effects : Compare derivatives with electron-withdrawing (e.g., -CF) vs. electron-donating (e.g., -OCH) groups using in vitro assays (e.g., HLE inhibition assays) .

- Solubility differences : Use logP calculations and HPLC to correlate hydrophobicity with cellular uptake efficiency .

- Metabolic stability : Conduct liver microsome assays to identify metabolites that may interfere with activity measurements .

How can computational modeling guide the optimization of this compound’s receptor-binding affinity?

Advanced Question

- Molecular docking : Simulate interactions with orexin receptors (OX1/OX2) using AutoDock Vina. Prioritize derivatives with hydrogen bonds to His (OX1) or Tyr (OX2) .

- MD simulations : Analyze binding stability over 100 ns trajectories to identify substituents that enhance residence time (e.g., ethoxyphenyl’s hydrophobic interactions) .

- QSAR models : Train models on IC data from analogs (e.g., morpholinosulfonyl derivatives) to predict activity of novel structures .

What methodologies are recommended for studying the compound’s pharmacokinetics and toxicity in preclinical models?

Advanced Question

- ADMET profiling :

- Absorption : Use Caco-2 cell monolayers to measure permeability (P > 1 × 10 cm/s indicates good oral bioavailability) .

- Toxicity : Perform Ames tests for mutagenicity and hERG channel inhibition assays to assess cardiac risk .

- In vivo PK : Administer the compound (10 mg/kg, IV/PO) to rodents and collect plasma for LC-MS/MS analysis. Calculate half-life (t), clearance, and volume of distribution .

How do structural modifications at the azetidine or oxazolidine-dione moieties impact biological activity?

Advanced Question

- Azetidine modifications : Replace the 3-(2-ethoxyphenyl)propanoyl group with a sulfonyl group (e.g., phenethylsulfonyl) to enhance protease inhibition (e.g., IC reduced from 12 μM to 3.5 μM) .

- Oxazolidine-dione substitutions : Introduce methyl groups at C-5 to improve metabolic stability (e.g., 5-methyl derivatives show 2-fold higher microsomal stability) .

- Hybrid derivatives : Combine with pyrrolidine rings (e.g., 3-(trifluoromethyl)phenyl analogs) to balance lipophilicity (clogP ~2.5) and solubility (>50 μM in PBS) .

What experimental approaches can elucidate the compound’s mechanism of action in complex biological systems?

Advanced Question

- Target deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .

- Gene knockdown : Apply siRNA targeting candidate receptors (e.g., OX1R) in cell-based assays to confirm functional involvement .

- Biochemical profiling : Screen against a panel of 100 kinases/GPCRs to identify off-target effects (e.g., mineralocorticoid receptor antagonism) .

How can researchers address batch-to-batch variability in compound synthesis?

Basic Question

- Process optimization : Standardize reaction conditions (e.g., 72 hours at 80°C for azetidine acylation) and use in-line FTIR to monitor intermediate formation .

- Quality control : Implement UPLC-PDA (>98% purity threshold) and chiral HPLC to ensure enantiomeric excess (>99% for R-configuration) .

- Scale-up : Transition from batch to flow chemistry for improved heat/mass transfer and reproducibility at >10 g scale .

What are the best practices for analyzing metabolic pathways of this compound?

Advanced Question

- Metabolite identification : Incubate with human hepatocytes and analyze using HR-MS/MS. Major Phase I metabolites typically result from O-deethylation (m/z shift −28) or azetidine ring oxidation .

- CYP inhibition assays : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .

- Stable isotope labeling : Synthesize -labeled compound for precise tracking in in vivo mass balance studies .

How can the compound’s physicochemical properties be tailored for specific delivery systems (e.g., nanoparticles)?

Advanced Question

- Lipid nanoparticle (LNP) encapsulation : Modify logD (target 1–3) by introducing PEGylated chains to enhance encapsulation efficiency (>80%) .

- Co-crystallization : Screen with co-formers (e.g., succinic acid) to improve solubility (>5 mg/mL in PBS) .

- Prodrug design : Synthesize phosphate esters at the oxazolidine-dione carbonyl to enable pH-dependent release in tumor microenvironments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.